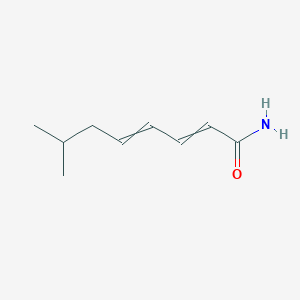

7-Methylocta-2,4-dienamide

CAS No.: 918637-54-4

Cat. No.: VC16904956

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918637-54-4 |

|---|---|

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 7-methylocta-2,4-dienamide |

| Standard InChI | InChI=1S/C9H15NO/c1-8(2)6-4-3-5-7-9(10)11/h3-5,7-8H,6H2,1-2H3,(H2,10,11) |

| Standard InChI Key | CMXDNZFOOPLNCF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC=CC=CC(=O)N |

Introduction

7-Methylocta-2,4-dienamide, also known as (2E,4E)-7-methylocta-2,4-dienoic acid amide, is a carboxamide compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound has been identified in certain strains of Streptomyces, a genus of bacteria known for producing a wide range of bioactive compounds .

Chemical Identifiers:

-

Molecular Formula: C₉H₁₅NO

-

Molecular Weight: 153.22 g/mol

-

InChI: InChI=1S/C9H15NO/c1-8(2)6-4-3-5-7-9(10)11/h3-5,7-8H,6H2,1-2H3,(H2,10,11)/b4-3+,7-5+

-

InChIKey: CMXDNZFOOPLNCF-BDWKERMESA-N

-

SMILES: CC(C)C/C=C/C=C/C(=O)N

Potential Applications:

-

Biological Activities: Potential antimicrobial or antifungal activities based on structural similarities to other carboxamides.

-

Agricultural Use: Could be explored as part of biocontrol strategies against plant pathogens.

-

Medical Applications: Further research might uncover roles in drug development, particularly if related compounds show promising biological activities.

Future Directions:

-

Biological Activity Screening: Investigate antimicrobial, antifungal, and other potential biological activities.

-

Structural Modifications: Explore synthetic modifications to enhance or discover new biological properties.

-

Application Development: Consider agricultural or medical applications based on identified activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume